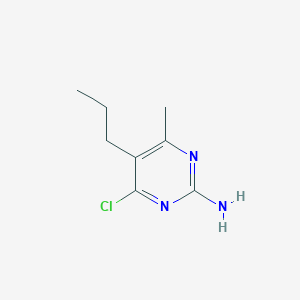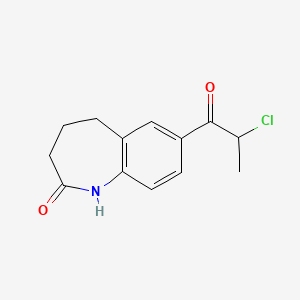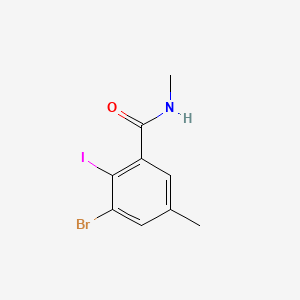
4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine is a chemical compound with the molecular formula C8H12ClN3. It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine typically involves the chlorination of 6-methyl-5-propyl-pyrimidin-2-ylamine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is structurally similar but lacks the propyl group.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: This compound has an iodine atom instead of a propyl group.
6-Chloro-N4-methylpyrimidin-2,4-diamine: This compound has a different substitution pattern on the pyrimidine ring.
Uniqueness
4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine is unique due to the presence of both a chlorine atom and a propyl group on the pyrimidine ring. This combination of substituents can impart specific chemical and biological properties that are not observed in similar compounds.
属性
IUPAC Name |
4-chloro-6-methyl-5-propylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3-4H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGVKORZQLLWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)




![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
